molecular formula C17H19N3O5S B3282323 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 748776-35-4

4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No.: B3282323
CAS No.: 748776-35-4
M. Wt: 377.4 g/mol
InChI Key: AWDBPBCRHQVNHE-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid is a benzoic acid derivative featuring a methoxy group at position 4, a sulfonyl-linked piperazine ring at position 3, and a pyridin-2-yl substituent on the piperazine nitrogen. This structure combines aromatic, sulfonamide, and heterocyclic moieties, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

4-methoxy-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-14-6-5-13(17(21)22)12-15(14)26(23,24)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDBPBCRHQVNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167756
Record name 4-Methoxy-3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748776-35-4
Record name 4-Methoxy-3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748776-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The process may include:

  • Esterification: Reacting benzoic acid with methanol in the presence of a strong acid catalyst to form the corresponding methyl ester.

  • Sulfonylation: Introducing the sulfonyl group using chlorosulfonic acid or sulfur trioxide.

  • Piperazine Coupling: Reacting the sulfonylated product with 2-aminopyridine and piperazine to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction of the sulfonyl group to a sulfide.

  • Substitution: Replacement of the pyridine nitrogen with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation: 4-Hydroxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid.

  • Reduction: 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfanyl}benzoic acid.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine and Benzoic Acid Moieties

Key analogues include:

Compound Name Substituents on Piperazine/Benzoic Acid Molecular Weight (EI-MS) Melting Point (°C) Source
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-chloro-3-(trifluoromethyl)benzoyl 530 [M]+ 241–242
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-methoxybenzoyl 458 [M]+ 207–209
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid Pyrrolidin-1-yl-ethyl
2-hydroxy-5-[(E)-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazen-1-yl]benzoic acid Pyridin-2-yl-sulfamoyl + azo linkage

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 8b with chloro-trifluoromethyl substituents exhibit higher molecular weights and melting points (241–242°C) compared to 8d (methoxy group, 207–209°C). EWGs enhance thermal stability and may influence binding affinity to hydrophobic targets .
  • Sulfonamide vs. Carbonyl Linkers : The target compound’s sulfonyl group may improve solubility compared to carbonyl-linked analogues (e.g., 8b , 8d ), as sulfonamides often exhibit better aqueous solubility .
Crystallographic and Structural Insights

Substituents like the pyridin-2-yl group likely induce specific conformational preferences in the piperazine ring, affecting molecular packing and stability .

Biological Activity

4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The molecular formula for 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid is C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S with a molecular weight of approximately 377.41 g/mol. The compound features a sulfonamide group linked to a piperazine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H19N3O5SC_{17}H_{19}N_{3}O_{5}S
Molecular Weight377.41 g/mol
CAS Number748776-35-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives, including this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of protein synthesis and disruption of bacterial cell wall integrity.

In a comparative study, the Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibits potent bactericidal activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in certain assays .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has demonstrated inhibition of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urolithiasis .

Table: Enzyme Inhibition Data

EnzymeInhibition (%) at 10 μM
Acetylcholinesterase75%
Urease60%

Antiproliferative Effects

In vitro studies have indicated that 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid exhibits antiproliferative effects on cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies

  • Study on Bacterial Resistance : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed that it significantly inhibited biofilm formation at concentrations as low as 0.03 mg/mL, indicating its potential as a novel treatment strategy for resistant infections .
  • Anticancer Activity : Another investigation focused on the antiproliferative effects on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : By interfering with ribosomal function, leading to reduced bacterial growth.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Targeting specific enzymes involved in critical biological processes.

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Sulfonylation4-Methoxy-3-sulfonyl chloride, DMF, 0°C~70%
Piperazine Coupling4-(Pyridin-2-yl)piperazine, Et₃N, THF~61.5%
Final PurificationSilica chromatography (CH₂Cl₂/MeOH)85%

How can researchers optimize the yield of this compound when dealing with sensitive intermediates?

Q. Advanced Synthesis

  • Intermediate Stabilization : Protect reactive groups (e.g., carboxylic acid as methyl ester) during sulfonylation to prevent side reactions .
  • Temperature Control : Maintain low temperatures (−10°C to 0°C) during sulfonyl chloride activation to minimize decomposition .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions and improve regioselectivity .

What in vitro assays are typically used to evaluate the enzyme inhibitory activity of this compound?

Q. Basic Biological Activity

  • Cytochrome P450 Displacement Assays : Measure competitive binding using UV-vis spectroscopy with CYP199A4, where 4-methoxybenzoic acid derivatives displace ligands like 4-(pyridin-3-yl)benzoic acid .
  • Receptor Binding Studies : Radiolabeled assays (e.g., ³H-ligand displacement) for G-protein-coupled receptors (GPCRs) due to the piperazine moiety’s affinity .

How do structural modifications at the pyridinyl-piperazine moiety influence binding affinity to cytochrome P450 enzymes?

Q. Advanced SAR Analysis

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine ring enhance binding to CYP199A4 by stabilizing π-π interactions with the heme cofactor .
  • Piperazine Flexibility : Rigidifying the piperazine ring (e.g., sp³ hybridization) reduces entropy loss upon binding, improving IC₅₀ values .

Q. Example SAR Table

Modification PositionSubstituentCYP199A4 IC₅₀ (µM)Reference
Pyridine C-2H (Parent)12.5 ± 1.2
Pyridine C-3Cl5.8 ± 0.7
Piperazine N-4Methyl8.3 ± 0.9

What advanced spectroscopic techniques are recommended for characterizing this compound’s purity and structural integrity?

Q. Basic Analytical Methods

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and sulfonyl groups (δ 7.5–8.2 ppm for aromatic protons) .
  • HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA gradient) to detect impurities <0.5% .

Q. Advanced Techniques

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the piperazine and sulfonyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

How should researchers address discrepancies in IC₅₀ values obtained from different assay conditions?

Q. Data Contradiction Analysis

  • Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM CYP199A4) and buffer pH (7.4) to minimize variability .
  • Control for Redox State : Ferric vs. ferrous heme iron in cytochrome assays significantly alters ligand binding; validate enzyme redox status using UV-vis spectroscopy .

What computational methods are effective in predicting the impact of substituent variations on bioactivity?

Q. Advanced SAR Study Design

  • Molecular Docking (AutoDock Vina) : Model interactions with CYP199A4’s hydrophobic pocket (PDB: 6EHU) to prioritize substituents .
  • QSAR Modeling : Use Hammett constants (σ) for pyridine substituents to correlate electronic effects with log(IC₅₀) .

What factors contribute to the reduced efficacy observed in in vivo models compared to in vitro assays?

Q. In Vivo vs. In Vitro Discrepancies

  • Metabolic Instability : Sulfonamide cleavage by liver CYP450 enzymes reduces plasma exposure; stabilize via methylene spacers .
  • Solubility Limitations : Low aqueous solubility at physiological pH (logP ~2.8); formulate with cyclodextrin-based carriers .

Notes

  • Methodological Rigor : Include validation steps (e.g., triplicate experiments, positive/negative controls) in all protocols.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid
Reactant of Route 2
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4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid

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